6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione
Description
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of various bioactive molecules
Properties
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-2H-isoquinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-9-5-7-3-4-12-11(15)8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOPTPZTOYIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369202 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24456-59-5 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Summary:
- Starting Materials: 3,4-dimethoxyphenethylamine and a formylation reagent (ethyl formate preferred).
- Key Reagents: Oxalyl chloride and phosphotungstic acid as catalyst.
- Solvent: Alcohol solvents such as methanol, ethanol, or butanol (methanol preferred).
- Steps:
- Formylation of 3,4-dimethoxyphenethylamine with ethyl formate to form an intermediate.
- Reaction of this intermediate with oxalyl chloride at 10-20 °C.
- Catalytic ring closure using phosphotungstic acid.
- Addition of alcohol solvent to remove oxalic acid.
- Cooling, crystallization, filtration, washing, and drying to isolate the product.
Reaction Conditions and Yields:
| Step | Conditions | Time | Temperature (°C) | Notes |
|---|---|---|---|---|
| Formylation | Reflux with ethyl formate | 6 hours | Reflux | Intermediate solution formed |
| Reaction with oxalyl chloride | Dropwise addition, stirring | 2 hours | 10-20 | Temperature controlled |
| Catalytic ring closure | Add phosphotungstic acid | 1 hour | Room temp | |
| Alcohol addition & reflux | Add methanol, reflux | 3 hours | 50-55 | Removal of oxalic acid |
| Cooling and crystallization | Cool to 5-10 | - | 5-10 | Product crystallizes |
- Yield: 75-80%
- Purity: >99.0%
- Single impurity: ≤0.15%
- Advantages: Simple operation, low cost, high safety, reduced waste, suitable for cGMP production.
Example:
- 116.3 g ethyl formate + 86.6 g 3,4-dimethoxyphenethylamine refluxed for 6 h.
- Intermediate added dropwise to oxalyl chloride in acetonitrile at 10-20 °C.
- Phosphotungstic acid added, followed by methanol reflux.
- After cooling, filtration, washing, and drying, 85.1 g of product obtained (78% yield, 99.3% purity).
Synthesis of Isoquinoline-1(2H)-thione Derivatives via Sodium Hydride-Mediated Cyclization
A different approach to prepare isoquinoline-1(2H)-thione derivatives, including 3,4-dihydroisoquinoline-1(2H)-thione analogs, involves base-mediated cyclization of benzothioamide precursors.
Method Overview:
- Starting Materials: N-substituted 2-(1-arylethenyl)benzothioamides.
- Base: Sodium hydride (NaH) in tetrahydrofuran (THF).
- Process: The benzothioamide precursors undergo cyclization upon treatment with NaH, forming the isoquinoline-1(2H)-thione ring system.
- Subsequent Functionalization: Attempts to alkylate the 4-position with alkyl halides were largely unsuccessful due to rapid protonation of intermediates.
Reaction Scheme:
- Preparation of benzothioamide precursors by lithiation of 1-(1-arylethenyl)-2-bromobenzenes followed by reaction with isothiocyanates.
- Sodium hydride-mediated cyclization yields 2-substituted isoquinoline-1(2H)-thione derivatives.
Key Findings:
- Alkyl-substituted benzothioamides cyclize efficiently at room temperature.
- Aryl-substituted derivatives require reflux conditions.
- Thiocarbonyl carbon confirmed by ^13C NMR at δ 182.7–185.0 ppm.
- This method provides a general and facile route to isoquinoline-1(2H)-thione derivatives but requires careful moisture control to prevent protonation of reactive intermediates.
Table Summary of Yields (Selected Examples):
| Entry | Substrate Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-alkyl benzothioamide | Room temp, NaH/THF | 70-80 | Efficient cyclization |
| 2 | N-aryl benzothioamide | Reflux, NaH/THF | 50-60 | Requires heating |
| 3 | Attempted 4-alkylation | NaH + alkyl halide | Trace | Protonation prevents alkylation |
Comparative Analysis of Preparation Methods
| Feature | One-Pot Method (Patent) | NaH-Mediated Cyclization (Research) |
|---|---|---|
| Starting Materials | 3,4-Dimethoxyphenethylamine, ethyl formate | N-substituted benzothioamides |
| Key Reagents | Oxalyl chloride, phosphotungstic acid | Sodium hydride, isothiocyanates |
| Reaction Type | One-pot multi-step synthesis | Base-mediated cyclization |
| Reaction Conditions | Mild temperatures, reflux, controlled addition | Room temp to reflux, inert atmosphere |
| Yield | 75-80% | 50-80% depending on substrate |
| Purity | >99% (cGMP grade) | Confirmed by NMR, purity varies |
| Scalability | Industrially viable, low cost, safe | Laboratory scale, moisture sensitive |
| Product Focus | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | Isoquinoline-1(2H)-thione derivatives |
| Advantages | Simple operation, less waste, high safety | Versatile for various derivatives, mechanistic insight |
Research Notes and Observations
The one-pot method is particularly valuable for industrial synthesis due to its simplicity, high yield, and compliance with pharmaceutical quality standards. The use of phosphotungstic acid as a catalyst and oxalyl chloride for chlorination and ring closure is notable for efficiency and safety.
The NaH-mediated cyclization route offers a versatile synthetic approach to isoquinoline-1(2H)-thione derivatives, allowing access to a variety of substituted analogs, although it is less optimized for large-scale pharmaceutical intermediate production.
Attempts to functionalize the 4-position of the isoquinoline ring via alkylation after cyclization are challenging due to side reactions and protonation of reactive intermediates, indicating the need for further method development for substitution at this position.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thione group. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the thione group but shares the core isoquinoline structure.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional hydrogen atom, making it a tetrahydro derivative.
6,7-Dimethoxy-3,4-dihydroisoquinoline-1-acetic acid: Contains an acetic acid group instead of the thione group.
Uniqueness
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the isoquinoline family and features a thione functional group, which is crucial for its biological activity. Its molecular formula is , with a molecular weight of 207.23 g/mol. The presence of methoxy groups enhances its solubility and bioavailability.
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Calcium Modulation : The compound has been shown to influence calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, it enhances Ca release from intracellular stores and activates voltage-gated L-type Ca channels, leading to increased contractility in smooth muscle preparations .
- Receptor Interaction : Immunohistochemical studies reveal that the compound significantly reduces the activity of 5-HT receptors (5-HT2A and 5-HT2B), suggesting a role in modulating serotonergic signaling pathways .
- Antiproliferative Effects : Isoquinoline derivatives have shown promise as protein phosphatase inhibitors and exhibit antiproliferative properties against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Smooth Muscle Contractility
A study investigated the effects of this compound on smooth muscle contractility. The results showed that at concentrations ranging from 25 to 100 µM, the compound significantly enhanced muscle contractions induced by acetylcholine (ACh). The maximal effect was observed at 50 µM, where it accounted for approximately 31.6% of the force generated by ACh .
Case Study 2: Anticancer Potential
In another study, derivatives of isoquinoline were evaluated for their antiproliferative effects on various cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively through mechanisms involving protein phosphatase inhibition and modulation of signaling pathways associated with cell proliferation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6,7-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione?
- Methodological Answer : The compound can be synthesized via cyclization reactions using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux conditions (typically 8–12 hours). Post-reaction, the solvent is evaporated, and the residue is purified via recrystallization from methanol or ethanol to yield the thione derivative. This approach is analogous to procedures used for structurally related 1,3,4-oxadiazole-2(3H)-thiones .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key characterization methods include:
- Melting Point Analysis : Reported melting point ranges (e.g., 223–226°C for the tetrahydroisoquinoline-thione derivative) provide initial purity assessment .
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural features, such as methoxy groups and dihydroisoquinoline backbone.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially when used as a reference standard in analytical method validation .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For biological assays, stock solutions in DMSO are typical, but solvent compatibility with downstream applications (e.g., enzyme assays) must be validated to avoid interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Stability studies should be conducted using controlled buffers (pH 1–13) with monitoring via UV-Vis spectroscopy or LC-MS to track degradation products. For example, acidic conditions may hydrolyze the thione moiety, while alkaline conditions could promote oxidation. Comparative studies under inert atmospheres (N₂/Ar) can isolate pH-specific vs. oxidative degradation pathways .
Q. What strategies optimize yield and purity in large-scale syntheses of this compound?
- Methodological Answer : Scale-up requires:
- Reaction Optimization : Extended reflux times (up to 24 hours) and stoichiometric excess of CS₂ (1.5–2 equivalents) to drive cyclization .
- Purification : Gradient recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts like unreacted hydrazides or sulfur derivatives .
Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer : The thione group acts as a metal-chelating agent, potentially inhibiting metalloenzymes (e.g., kinases or phosphatases). Computational docking studies (using software like AutoDock) combined with enzymatic assays (e.g., IC₅₀ determination) can validate binding modes. Structural analogs, such as dihydrothioloquinoline-thiones, show inhibitory activity against protein kinases, suggesting a scaffold for rational drug design .
Q. How does structural modification (e.g., halogenation or methoxy substitution) impact physicochemical properties?
- Methodological Answer : Methoxy groups enhance lipophilicity (logP ~1.4–2.0), influencing membrane permeability. Fluorination (e.g., at the 6-position) alters electronic properties, potentially improving metabolic stability. Systematic SAR studies using HPLC-derived logP measurements and DFT calculations (e.g., Mulliken charges) can quantify these effects .
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of CS₂ or solvent vapors during synthesis .
- Storage : Keep in airtight containers under inert gas (N₂) to prevent oxidation. Stability data indicate degradation risks at >25°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
